SMU127

説明

SMU127 is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer. It induces NF-κB signaling in cells expressing human TLR2 (EC50 = 0.55 µM) but not cells expressing human TLR3, -4, -5, -7, or -8 when used at concentrations ranging from 0.1 to 100 µM. This compound induces the production of TNF-α in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations ranging from 0.01 to 1 µM. In vivo, this compound (0.1 mg/animal) reduces tumor volume in a 4T1 murine mammary carcinoma model.

This compound is a TLR1/2-specific agonist which stimulates NF-κB activation and promotes TNFα secretion in human macrophages and mononuclear cells.

科学的研究の応用

TLR1/2 アゴニスト

SMU127 は、Toll 様受容体 1/2 (TLR1/2) ヘテロダイマーのアゴニストです . ヒト TLR2 を発現する細胞において NF-κB シグナル伝達を誘導します .

NF-κB 活性化

This compound は、NF-κB の活性化を刺激します . NF-κB は、DNA の転写を制御するタンパク質複合体であり、感染に対する免疫応答の調節に重要な役割を果たします。

TNFα 分泌

This compound は、ヒトマクロファージおよび単核細胞における TNFα の分泌を促進します . TNFα は、全身性炎症に関与する細胞シグナル伝達タンパク質であり、急性期反応を構成するサイトカインの 1 つです。

乳がん抑制

in vivo アッセイの結果、this compound は、BABL/c マウスにおける乳がん腫瘍の増殖を抑制することが示されました . この研究は、小分子 TLR1/2 アゴニストが in vivo で乳がんを抑制できることを初めて示しました .

創薬

This compound は、1050 万個の化合物を対象とした構造ベースのバーチャルスクリーニングによって同定されました . これは、創薬および開発プロセスにおけるリード化合物としての可能性を示しています。

作用機序

Target of Action

SMU127, also known as STK615052 or Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer . TLR1/2 are part of the toll-like receptor family, which plays a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes .

Mode of Action

This compound interacts with its targets, TLR1/2, and induces NF-κB signaling in cells expressing human TLR2 .

Biochemical Pathways

The activation of TLR1/2 by this compound leads to the stimulation of the NF-κB pathway , a critical regulator of immune and inflammatory responses . This activation promotes the secretion of TNF-α in human macrophages and mononuclear cells .

Result of Action

The activation of the NF-κB pathway and the subsequent secretion of TNF-α result in a range of molecular and cellular effects. Notably, in vivo experiments have shown that this compound can inhibit breast cancer growth in BABL/c mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. According to the product data sheet, this compound should be stored at -20°C for optimal stability .

生化学分析

Biochemical Properties

The compound interacts with the TLR1/2 heterodimer, a type of protein that plays a crucial role in the innate immune system . The interaction between the compound and TLR1/2 triggers the NF-κB signaling pathway, leading to the production of TNF-α in isolated human peripheral blood mononuclear cells .

Cellular Effects

The compound’s influence on cell function is primarily through its impact on cell signaling pathways, specifically the NF-κB signaling pathway . By activating this pathway, the compound can influence gene expression and cellular metabolism, leading to the production of TNF-α, a cytokine involved in systemic inflammation .

Molecular Mechanism

The compound exerts its effects at the molecular level through its binding interactions with the TLR1/2 heterodimer . This binding activates the NF-κB signaling pathway, leading to changes in gene expression and the production of TNF-α .

特性

IUPAC Name |

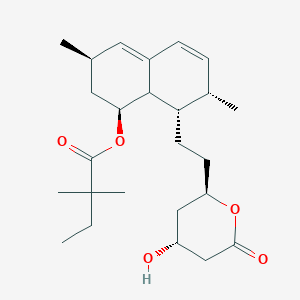

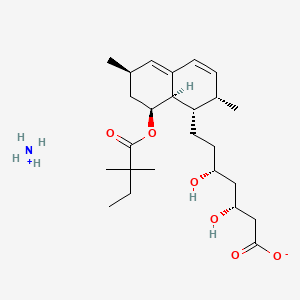

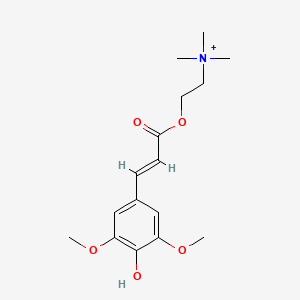

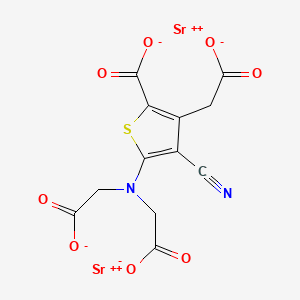

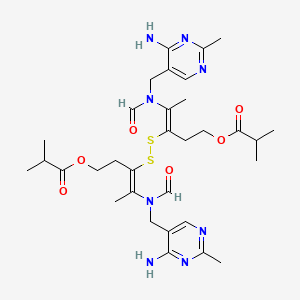

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHILACXNMTZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。